molecular formula C7H5NO2S B1600122 Benzenesulfonyl cyanide CAS No. 24224-99-5

Benzenesulfonyl cyanide

Cat. No. B1600122
CAS RN: 24224-99-5
M. Wt: 167.19 g/mol
InChI Key: VKEVYOIDTOPARM-UHFFFAOYSA-N
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Description

Benzenesulfonyl cyanide (BzCN) is an organic compound containing a sulfonyl group attached to a benzene ring. BzCN is a colorless, crystalline solid with a melting point of 167-168°C and a boiling point of 253°C. It is soluble in water and has a low vapor pressure. BzCN is a versatile reagent used in organic synthesis and has a wide range of applications in the pharmaceutical and biotechnology industries.

Scientific Research Applications

Organic Synthesis

BSC is a valuable reagent in organic synthesis, particularly in the functionalization of C–S bonds. It serves as a precursor for the synthesis of sulfones, which are crucial intermediates in creating complex organic molecules. The ability to form C–C and C–X bonds through catalytic desulfitative functionalizations has expanded the utility of sulfones in organic chemistry .

Medicinal Chemistry

In medicinal chemistry, BSC-derived sulfones are found in target molecules that are important for drug development. The compound’s role in the synthesis of pharmacologically active molecules makes it a significant player in the design of new medications and therapeutic agents .

Mechanism of Action

Target of Action

Benzenesulfonyl cyanide, also known as Phenylsulfonyl cyanide , is a chemical compound used in various chemical reactions.

Mode of Action

The mode of action of Benzenesulfonyl cyanide is primarily through its participation in chemical reactions. For instance, it is involved in the chlorosulfonation of benzene . In this reaction, Benzenesulfonyl cyanide acts as an electrophile, reacting with an aromatic nucleus to produce the corresponding sulfonyl chloride via a typical electrophilic aromatic substitution reaction .

Biochemical Pathways

Cyanogenic compounds, which include cyanides, are known to be metabolized in plants through several pathways . One such pathway is the β-cyanoalanine pathway, which is widely distributed in higher plants

Pharmacokinetics

It’s known that the compound is a liquid at room temperature with a density of 1274 g/mL at 20 °C . These physical properties may influence its bioavailability and pharmacokinetics.

Result of Action

In the context of chemical reactions, it participates in the formation of sulfonyl chloride compounds through electrophilic aromatic substitution .

Action Environment

The action of Benzenesulfonyl cyanide can be influenced by environmental factors. For instance, the chlorosulfonation of benzene, in which Benzenesulfonyl cyanide participates, can give rise to different products at different temperatures . At higher temperatures, it generates SOX3, which behaves as an electrophile and reacts with aromatic compounds to produce sulfonation products .

properties

IUPAC Name

benzenesulfonylformonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEVYOIDTOPARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437977
Record name Benzenesulfonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonyl cyanide

CAS RN

24224-99-5
Record name Benzenesulfonyl cyanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24224-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonyl cyanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.097
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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